5-Pyridin-4-ylnonan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
5-pyridin-4-ylnonan-5-ol |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-14(16,10-6-4-2)13-7-11-15-12-8-13/h7-8,11-12,16H,3-6,9-10H2,1-2H3 |
InChI Key |
LNQXYCAICAIGHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Canonical SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 5 Pyridin 4 Ylnonan 5 Ol Analogs
Reactivity of the Tertiary Hydroxyl Group
The tertiary nature of the alcohol in 5-pyridin-4-ylnonan-5-ol, combined with the presence of an adjacent electron-withdrawing pyridine (B92270) ring, dictates its reactivity. The hydroxyl group itself is a poor leaving group, necessitating its conversion to a more labile entity to facilitate substitution or elimination reactions. researchgate.netmasterorganicchemistry.com The steric hindrance around the tertiary carbon atom also plays a crucial role in favoring certain reaction pathways over others.
Nucleophilic Substitution Reactions of Pyridyl Alcohols (SN1 and SN2 Pathways)
Nucleophilic substitution at the tertiary carbon of this compound is a challenging but feasible transformation. Due to significant steric hindrance, the direct backside attack required for an SN2 mechanism is highly disfavored. byjus.com Consequently, substitution reactions are expected to proceed predominantly through an SN1 mechanism, which involves the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub
The stability of this carbocation is a key determinant of the reaction rate. The electron-withdrawing nature of the pyridine ring would ordinarily destabilize an adjacent carbocation. However, the tertiary nature of the carbocation, stabilized by hyperconjugation from the three attached alkyl chains (two butyl groups and the pyridine-bearing carbon), can still allow for its formation under appropriate conditions. pressbooks.pub
The conversion of tertiary alcohols to alkyl halides is a classic transformation that typically proceeds via an SN1 pathway when using hydrohalic acids (HX). pressbooks.pubgoogle.com For this compound, treatment with a strong acid like HBr or HCl would first involve the protonation of the hydroxyl group to form a good leaving group, water. masterorganicchemistry.com Subsequent departure of water would generate a tertiary carbocation, which is then attacked by the halide ion to yield the corresponding alkyl halide. pressbooks.pub
Alternative reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃). pressbooks.pub While these reagents are often used for primary and secondary alcohols via an SN2 mechanism, their reaction with tertiary alcohols can be more complex and may still favor an SN1 pathway. pressbooks.pub The use of pyridine as a solvent or base in conjunction with thionyl chloride is common, as it neutralizes the HCl byproduct. askfilo.comdoubtnut.com
Table 1: Predicted Products of Nucleophilic Substitution Reactions
| Reactant | Reagent(s) | Expected Major Product | Probable Mechanism |
|---|---|---|---|
| This compound | HBr | 4-(5-Bromononan-5-yl)pyridine | SN1 |
| This compound | HCl | 4-(5-Chlorononan-5-yl)pyridine | SN1 |
| This compound | SOCl₂, Pyridine | 4-(5-Chlorononan-5-yl)pyridine | SN1 |
Formation of Alkyl Tosylates and Other Activated Esters
The conversion of an alcohol to a tosylate (p-toluenesulfonate) is a common strategy to create an excellent leaving group for subsequent substitution or elimination reactions. nih.govmasterorganicchemistry.com This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govbeilstein-journals.org The pyridine serves to neutralize the HCl generated during the reaction. masterorganicchemistry.com For tertiary alcohols, the formation of the tosylate can be followed by in-situ substitution or elimination. In some cases, particularly with pyridyl methanols, treatment with TsCl can directly lead to the corresponding chloride instead of the tosylate, as the initially formed tosylate is highly activated towards nucleophilic attack by the chloride ion present in the reaction mixture. nih.gov
Table 2: Formation of Activated Esters
| Reactant | Reagent(s) | Intermediate/Product | Significance |
|---|---|---|---|
| This compound | p-TsCl, Pyridine | 5-Pyridin-4-ylnonan-5-yl p-toluenesulfonate | Excellent leaving group for subsequent reactions. nih.gov |
| This compound | MsCl, Pyridine | 5-Pyridin-4-ylnonan-5-yl methanesulfonate | Similar to tosylate, a good leaving group. masterorganicchemistry.com |
Elimination Reactions Leading to Alkenes (E1, E2, and E1cB Mechanisms)
Elimination reactions of this compound are expected to be a major reaction pathway, leading to the formation of various isomeric alkenes. The specific mechanism (E1, E2, or E1cB) will depend on the reaction conditions, particularly the choice of reagent and base.
Acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism. masterorganicchemistry.com This involves the formation of a carbocation intermediate, followed by the removal of a proton from an adjacent carbon to form a double bond. pressbooks.pub Due to the stability of the tertiary carbocation, this reaction is generally facile for compounds like this compound when treated with strong, non-nucleophilic acids like sulfuric acid or phosphoric acid. masterorganicchemistry.com
A milder and often more controlled method for the dehydration of tertiary alcohols is the use of phosphorus oxychloride (POCl₃) in pyridine. msu.edulibretexts.org This reaction generally proceeds via an E2 mechanism. pressbooks.pubchemistrysteps.com The alcohol first reacts with POCl₃ to form a dichlorophosphate (B8581778) ester, which is an excellent leaving group. pressbooks.pubchemistrysteps.com The pyridine then acts as a base to abstract a proton from a beta-carbon in a concerted step, leading to the formation of the alkene. pressbooks.pubchemistrysteps.com This method is advantageous as it often avoids the carbocation rearrangements that can occur under E1 conditions. chemistrysteps.com
The elimination reactions of this compound can potentially yield a mixture of isomeric alkenes. The regioselectivity of the reaction (i.e., which constitutional isomer is the major product) is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. pressbooks.pub However, under certain conditions, particularly with sterically hindered bases, the less substituted Hofmann product may be favored.
In the case of this compound, elimination can produce alkenes with the double bond in different positions within the nonyl chain. The relative amounts of these isomers will depend on the specific reaction conditions. For example, E1 reactions often favor the Zaitsev product. The E2 reaction with POCl₃ and pyridine is also generally considered to follow Zaitsev's rule, but steric factors can influence the outcome. chemistrysteps.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). For E2 reactions, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. This can lead to a high degree of stereoselectivity in the formation of the alkene product.
Table 3: Potential Alkene Products from Elimination of this compound
| Product Name | Structure | Notes |
|---|---|---|
| (E/Z)-4-(Non-4-en-5-yl)pyridine | C₄H₉-C(Py)=CH-C₃H₇ | Zaitsev product, likely favored under many conditions. |
| (E/Z)-4-(Non-5-en-5-yl)pyridine | C₃H₇-CH=C(Py)-C₄H₉ | A possible isomeric product. |
Dehydration Processes (e.g., with POCl3/Pyridine)
Reactivity and Functionalization of the Pyridine Heterocycle
The reactivity of the pyridine ring in analogs of this compound is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic reactions.
Electrophilic Aromatic Substitution Patterns on Pyridine Ring
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, and under the acidic conditions often required for EAS, the nitrogen atom is protonated to form a pyridinium (B92312) ion. iust.ac.ir This positive charge further deactivates the ring, making substitution even more difficult. iust.ac.irgcwgandhinagar.com
When substitution does occur, it is highly regioselective. For 4-substituted pyridines like the parent structure of this compound, electrophilic attack preferentially occurs at the C-3 and C-5 positions (β-positions). gcwgandhinagar.comdavuniversity.org This is because the intermediates formed by attack at the C-2, C-4, or C-6 positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable.
To overcome the inherent unreactivity, activating the pyridine ring, for instance by conversion to a pyridine-N-oxide, is a common strategy. gcwgandhinagar.com The N-oxide is more reactive towards electrophiles, and substitution occurs at the C-4 position. Subsequent deoxygenation can yield the 4-substituted pyridine.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine Derivatives
| Reactant | Conditions | Major Product Position(s) |
|---|---|---|
| Pyridine | Nitration (H₂SO₄, HNO₃, 300°C) | 3-Nitropyridine |
| Pyridine | Sulfonation (H₂SO₄/SO₃, 230°C) | Pyridine-3-sulfonic acid |
| 4-Alkylpyridine | General EAS | 3- and 5- positions |
Nucleophilic Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is readily available for reaction with electrophiles, making the nitrogen atom a primary site of nucleophilic and basic activity. wikipedia.org This reactivity is similar to that of tertiary amines. wikipedia.orgiust.ac.ir
The nitrogen atom readily reacts with:
Protic Acids: Forms pyridinium salts. wikipedia.org The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org
Alkyl Halides: Undergoes quaternization to form N-alkylpyridinium salts. gcwgandhinagar.com
Lewis Acids: Forms coordination complexes with various Lewis acids, such as boranes (e.g., BH₃·py) and metal ions. wikipedia.org
Acyl Halides: Acts as a nucleophilic catalyst in acylation reactions by forming a highly reactive N-acylpyridinium intermediate. stackexchange.com
This inherent nucleophilicity is a dominant feature of pyridine chemistry. In the context of this compound, any reaction involving an electrophile would likely first engage with the pyridine nitrogen, unless sterically hindered. The presence of substituents, such as amino groups at the 4-position, can significantly enhance the nucleophilicity of the pyridine nitrogen. researchgate.net
Metal Coordination Properties of Pyridine-Alcohol Ligands
Pyridine-alcohols are versatile ligands in coordination chemistry, capable of binding to metal ions through either the pyridine nitrogen or the alcohol oxygen, or both, acting as a bidentate chelate. nih.gov The specific coordination mode depends on the metal ion, the solvent, and the steric and electronic properties of the ligand. nih.gov
These ligands can form a variety of complex structures, including mononuclear and polynuclear complexes with transition metals like copper, nickel, and cobalt. nih.gov The alcohol group can remain protonated or be deprotonated to act as an anionic alkoxide donor, which often facilitates the formation of polynuclear or cluster complexes, such as metal cubanes. nih.gov
Table 2: Examples of Metal Complexes with Pyridine-Alcohol Ligands
| Ligand | Metal Ion | Complex Type | Coordination Mode |
|---|---|---|---|
| Pyridine-2-methanol | Cu(II) | Dinuclear Helicate | N, O-chelation, alkoxide bridging |
| Pyridine-2-methanol | Ni(II) | Tetranuclear Cubane | N, O-chelation, alkoxide bridging |
| Pyridine-2,6-diamides with amino alcohols | Cu(II), Ni(II), Zn(II) | Mononuclear | N,N,O-chelation after deprotonation |
The ability of the pyridine nitrogen to coordinate to a metal center can influence the reactivity of other parts of the molecule, including the pyridine ring itself and the alcohol functionality.
Intramolecular Interactions and Their Influence on Reactivity
The proximity of the hydroxyl group to the pyridine ring in analogs of this compound allows for significant intramolecular interactions that can govern the molecule's conformation and, consequently, its chemical reactivity.
Role of Intramolecular Hydrogen Bonding (e.g., O-H…N, O-H…π)
Intramolecular hydrogen bonds are crucial in defining the preferred conformation of flexible molecules containing both a hydrogen bond donor (the -OH group) and an acceptor (the pyridine nitrogen or π-system).
O-H…N Hydrogen Bonding: The most significant intramolecular interaction expected in analogs of this compound is the hydrogen bond between the hydroxyl proton and the basic nitrogen atom of the pyridine ring. researchgate.net This type of interaction is well-documented in aminoalcohols and related systems. researchgate.netresearchgate.net The formation of this bond creates a cyclic pre-organization of the molecule, which can restrict conformational freedom and influence the accessibility of reactive sites. researchgate.net The strength of this bond can be probed using spectroscopic methods like IR and NMR, where it manifests as a shift in the O-H stretching frequency or the chemical shift of the hydroxyl proton. mdpi.com
O-H…π Hydrogen Bonding: An alternative, though generally weaker, interaction is the O-H…π hydrogen bond, where the hydroxyl group interacts with the electron cloud of the aromatic pyridine ring. acs.orgmdpi.com While less common than O-H…N bonds, these interactions are known to influence molecular conformation and can be significant, particularly in systems where the geometry for an O-H…N bond is unfavorable. acs.org Theoretical studies have quantified the energy of such interactions in various aromatic systems. researchgate.netnih.gov
The balance between these potential hydrogen bonds, along with other non-covalent interactions, determines the dominant conformational state of the molecule in different environments.
Conformational Control over Reaction Outcomes
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. solubilityofthings.com For flexible molecules like this compound analogs, rotation around single bonds can lead to various conformers, each with a different energy and a different spatial arrangement of functional groups. solubilityofthings.comarxiv.org
The intramolecular interactions discussed above (3.3.1) play a key role in dictating which conformation is most stable. This preferred conformation can, in turn, control the outcome of a chemical reaction by:
Steric Shielding: A particular conformation might block access to a reactive site, preventing a reaction from occurring or directing it to another site.
Orbital Alignment: The efficiency of many reactions depends on the proper alignment of molecular orbitals. A specific conformation might be required to achieve the optimal geometry for a reaction to proceed.
Proximity Effects: A conformation that brings two reactive groups close together can promote intramolecular reactions or catalysis.
The study of how conformational flexibility influences reaction outcomes is critical in fields ranging from asymmetric catalysis to drug design. wvu.educhemrxiv.orgrsc.org For pyridine-alcohol ligands used in catalysis, for example, restricting conformational freedom is often a key strategy to enhance enantioselectivity. rsc.org Computational studies are frequently used to understand the energy landscape of different conformers and how they relate to reaction mechanisms and product distributions. wvu.edunih.gov
Proton Transfer Reactions Involving the Pyridine Moiety
The pyridine ring within this compound and its analogs is a key functional group that significantly influences their chemical reactivity, primarily through its ability to participate in proton transfer reactions. The lone pair of electrons on the nitrogen atom of the pyridine moiety confers basic properties, allowing it to act as a proton acceptor in the presence of acids. This protonation event is a fundamental step that can initiate or modify subsequent chemical transformations.
The basicity of the pyridine nitrogen is a critical factor governing the extent of protonation. Studies on various substituted pyridines have shown that the electronic nature of the substituents on the ring can either enhance or diminish this basicity. For analogs of this compound, the tertiary alcohol group at the 4-position is expected to have a modest electronic influence on the pyridine ring.
Protonation of the pyridine nitrogen leads to the formation of a pyridinium cation. This process alters the electron distribution within the aromatic ring, making it more electron-deficient. The increased positive charge on the ring can affect the reactivity of the entire molecule, including the tertiary alcohol group. For instance, acid-catalyzed dehydration of tertiary alcohols often proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation. libretexts.orglibretexts.org The protonation state of the pyridine ring can influence the stability of such carbocation intermediates.
Experimental investigations into the protonation of pyridinyl moieties have been conducted using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org In a study on a 2-pyridynyl moiety with multiple potential protonation sites, 1D and 2D NMR analyses, including 1H-15N HSQC/HMBC spectra, definitively identified the pyridinic nitrogen as the primary site of protonation. nih.gov Upon addition of an acid like HCl, significant changes in the chemical shifts of the pyridine protons are observed, indicating the formation of the pyridinium ion. nih.gov
Table 1: Representative 1H NMR Chemical Shift Changes Upon Protonation of a Pyridine Moiety Analog
| Proton | Unprotonated Chemical Shift (ppm) | Protonated Chemical Shift (ppm) | Δδ (ppm) |
| H6 | 7.58 (d) | 7.73 (d) | +0.15 |
| H5 | Varies | Varies | - |
| H3 | Varies | Varies | - |
| Data synthesized from analogous 2-pyridynyl systems. nih.gov The exact chemical shifts for this compound would require experimental verification. |
Furthermore, the protonated pyridinium species can act as a general acid catalyst in various reactions. The acidity of the pyridinium proton itself can play a role in subsequent reaction steps. The interplay between the protonation of the pyridine nitrogen and other reactive sites within the molecule, such as the tertiary alcohol, is a crucial aspect of the chemical reactivity of this compound analogs. While direct research on this compound is limited, the principles of pyridine chemistry strongly suggest that proton transfer to the nitrogen atom is a pivotal and influential process.
Advanced Spectroscopic Characterization of 5 Pyridin 4 Ylnonan 5 Ol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By employing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-Pyridin-4-ylnonan-5-ol can be established. wikipedia.org
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is characterized by signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the two identical butyl chains. The protons closer to the electronegative nitrogen atom of the pyridine ring and the hydroxyl group are expected to resonate at a lower field (higher ppm). researchgate.net The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. carlroth.com
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group and the pyridine ring (C5) is a key quaternary carbon, which would appear significantly downfield. The pyridine carbons have characteristic shifts, with the carbons adjacent to the nitrogen (C2, C6) typically being the most deshielded. testbook.com The chemical shifts of the butyl chain carbons would follow predictable trends based on their distance from the electron-withdrawing hydroxyl group.
¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can directly probe the nitrogen atom of the pyridine ring. Pyridine-type nitrogens typically resonate in a specific region of the ¹⁵N NMR spectrum. This technique can provide valuable information about electronic structure and intermolecular interactions, such as hydrogen bonding, at the nitrogen site. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift increments for analogous structures. Actual experimental values may vary based on solvent and concentration.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| Pyridine C2, C6 | ~8.6 | ~150 | Doublet (d) |
| Pyridine C3, C5 | ~7.4 | ~121 | Doublet (d) |
| Pyridine C4 | - | ~155 | Quaternary Carbon (C) |
| Nonane (B91170) C5 | - | ~75 | Quaternary Carbon (C), alcohol |
| Nonane C4, C6 | ~1.8 | ~40 | Triplet (t) |
| Nonane C3, C7 | ~1.4 | ~26 | Sextet / Multiplet (m) |
| Nonane C2, C8 | ~1.2 | ~23 | Sextet / Multiplet (m) |
| Nonane C1, C9 | ~0.9 | ~14 | Triplet (t) |
| OH | Variable (e.g., 2-5) | - | Broad Singlet (br s) |
Two-dimensional NMR experiments correlate signals from different nuclei, providing unambiguous evidence of molecular connectivity and spatial proximity. wikipedia.orgua.es
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the butyl chains (e.g., H1↔H2, H2↔H3, H3↔H4) and between the ortho- and meta-protons on the pyridine ring. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key correlations would include those from the butyl chain protons (H4, H6) to the central quaternary carbon (C5) and the pyridine C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the pyridine protons (H3, H5) and the protons on the C4 and C6 positions of the nonane chain, providing insight into the preferred rotational conformation around the pyridine-C5 bond.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlation Type | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H ↔ ¹H | H1↔H2; H2↔H3; H3↔H4 | Connectivity within the butyl chains |
| Pyridine H2↔H3 | Connectivity within the pyridine ring | ||
| HSQC | ¹H ↔ ¹³C (1-bond) | H1↔C1; H2↔C2; etc. | Direct C-H attachments |
| Pyridine H2↔C2; H3↔C3 | Direct C-H attachments in the ring | ||
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H4, H6 ↔ C5 (quaternary alcohol) | Confirms attachment of butyl chains to C5 |
| H4, H6 ↔ Pyridine C3, C5 | Confirms attachment of butyl chains to C5 | ||
| Pyridine H3, H5 ↔ C5 (quaternary alcohol) | Confirms attachment of pyridine to C5 | ||
| NOESY | ¹H ↔ ¹H (through space) | Pyridine H3, H5 ↔ Nonane H4, H6 | Conformational preference and spatial proximity |
The bond between the pyridine ring and the C5 carbon of the nonane chain is a single bond, but rotation around it may be sterically hindered. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can probe such conformational dynamics. acs.org
If the rotation around the C(aryl)-C(alkyl) bond is slow on the NMR timescale (at low temperatures), the two butyl chains, which are chemically equivalent at room temperature, could become inequivalent. This would manifest as a splitting of the signals for the CH₂, CH₂, and CH₃ groups. As the temperature is raised, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into the time-averaged single peak observed at high temperatures. Analysis of the spectra at the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational flexibility of the molecule. acs.org
2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample and is highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. IR and Raman spectroscopy are complementary techniques. americanpharmaceuticalreview.com
Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification.
O-H Stretch : The hydroxyl group gives rise to a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. A "free," non-hydrogen-bonded O-H stretch would appear as a sharper band at a higher frequency (~3600-3650 cm⁻¹). spectroscopyonline.com
C-H Stretch : Aliphatic C-H stretching vibrations from the butyl chains are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the pyridine ring appears just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). researchgate.net
C=C and C=N Ring Stretches : The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. cdnsciencepub.comcdnsciencepub.com
C-O Stretch : The stretching vibration of the tertiary alcohol C-O bond gives a strong band in the IR spectrum, typically around 1150 cm⁻¹. spectroscopyonline.com
Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it excellent for observing the pyridine ring breathing mode (~990-1030 cm⁻¹) and other skeletal vibrations. libretexts.orgresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3010 - 3100 | Medium-Weak | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Strong |
| C=C, C=N Ring Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |
| Pyridine Ring Breathing | 990 - 1030 | Medium-Weak | Strong |
| C-O Stretch (Tertiary Alcohol) | ~1150 | Strong | Weak |
| O-H Bend (H-bonded) | ~1350 | Medium, Broad | Weak |
The position, shape, and width of the O-H stretching band in the IR spectrum are exceptionally sensitive to hydrogen bonding. uc.pt In a condensed phase (liquid or solid), the hydroxyl group of this compound can act as a hydrogen bond donor. The acceptor can be the nitrogen atom of a neighboring pyridine ring (O-H···N) or the oxygen atom of another alcohol molecule (O-H···O). researchgate.netuva.es
This intermolecular hydrogen bonding causes a significant red-shift (shift to lower frequency) and broadening of the O-H stretching band compared to a free hydroxyl group. spectroscopyonline.com The extent of this shift can provide a qualitative measure of the strength of the hydrogen bond. Furthermore, the vibrations of the pyridine ring itself may show slight shifts in frequency upon being involved in hydrogen bonding, reflecting the perturbation of its electron density. researchgate.net By studying the spectra in different solvents or at different concentrations, the equilibrium between free and hydrogen-bonded species can be investigated.
Spectral Signatures of Conformational Isomers
The structural flexibility of this compound allows for the existence of various conformational isomers, or conformers, which arise from the rotation about its single bonds. The most significant rotations would be around the C4-C5 bond (connecting the pyridine ring to the chiral center) and the C-C bonds within the two butyl chains. These different spatial arrangements, while often rapidly interconverting at room temperature, can possess distinct energetic profiles and, in principle, different spectroscopic signatures.
In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the time-averaged environment of each nucleus. If the energy barrier between conformers is high enough, or at sufficiently low temperatures, it might be possible to observe separate signals for protons or carbons in different conformational states. For this compound, this could manifest as broadening of the signals for the protons adjacent to the chiral center or on the pyridine ring. The orientation of the pyridine ring relative to the bulky alkyl chains could influence the chemical shifts of the ortho-protons (H-3 and H-5) of the pyridine ring due to anisotropic effects. However, without specific experimental studies, these effects remain theoretical for this particular molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Elucidation of Fragmentation Pathways
In a typical Electron Ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺•) may be weak or absent due to the instability of tertiary alcohols upon ionization. tutorchase.comlibretexts.org The fragmentation would likely be dominated by several key pathways characteristic of tertiary alcohols and pyridine compounds. tutorchase.comlibretexts.orgmsu.edu
α-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org For this compound, this would involve the loss of a butyl radical (•C₄H₉) to form a stable, resonance-stabilized oxonium ion.
Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.orgsavemyexams.com
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although it is a relatively stable aromatic system. Common losses include HCN (27 u) or C₂H₂ (26 u). Cleavage at the bond connecting the pyridine ring to the rest of the molecule can lead to a pyridinylmethyl cation or related fragments.
A hypothetical fragmentation pattern is detailed in the table below.
Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound
| m/z (amu) | Proposed Fragment Ion | Formula of Fragment | Origin of Fragment |
| 221 | [M]⁺• | [C₁₄H₂₃NO]⁺• | Molecular Ion |
| 203 | [M - H₂O]⁺• | [C₁₄H₂₁N]⁺• | Loss of water |
| 164 | [M - C₄H₉]⁺ | [C₁₀H₁₄NO]⁺ | α-Cleavage (loss of a butyl radical) |
| 120 | [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Cleavage at C5-C6 and rearrangement |
| 93 | [C₅H₄N-CH₂]⁺ | [C₆H₆N]⁺ | Cleavage of the C4-C5 bond |
| 79 | [C₅H₅N]⁺• | [C₅H₅N]⁺• | Pyridine radical cation |
Exact Mass Measurement for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas that have the same nominal mass. nih.gov
For this compound, the exact mass of the molecular ion ([M]⁺•) and its common adducts (like the protonated molecule [M+H]⁺ in electrospray ionization) can be calculated and compared to the experimental value.
Interactive Data Table: HRMS Data for Molecular Formula Confirmation
| Ion Species | Molecular Formula | Calculated Exact Mass (amu) | Potential Isobaric Interference (Example) | Formula of Isobar | Calculated Exact Mass of Isobar (amu) |
| [M]⁺• | C₁₄H₂₃NO | 221.17796 | Tridecanyl isocyanate | C₁₄H₂₇NO | 225.20926 |
| [M+H]⁺ | C₁₄H₂₄NO⁺ | 222.18524 | - | - | - |
| [M+Na]⁺ | C₁₄H₂₃NNaO⁺ | 244.16719 | - | - | - |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Should single crystals of this compound be obtained, this technique could provide invaluable information on its stereochemistry, conformation, and intermolecular interactions.
Determination of Absolute Stereochemistry and Crystal Packing
The central carbon atom, C5, in this compound is a chiral center. X-ray diffraction analysis of a crystal grown from a single enantiomer would allow for the determination of the molecule's absolute stereochemistry (R or S configuration) using anomalous dispersion methods.
The crystal packing, or the arrangement of molecules in the crystal lattice, would be dictated by the interplay of various intermolecular forces. In pyridine derivatives, common packing motifs include herringbone patterns, π–π stacking of the aromatic rings, and hydrogen-bonded networks. researchgate.netmdpi.comresearchgate.net The two butyl chains would likely adopt staggered conformations to minimize steric strain and pack in a way that maximizes van der Waals interactions.
Analysis of Intermolecular and Intramolecular Bonding in the Crystalline State
A detailed crystallographic study would reveal the precise geometry of all intermolecular and intramolecular interactions.
Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). mdpi.com This is a classic and relatively strong interaction that often directs the primary assembly of such molecules in the solid state. mdpi.com
Intramolecular Interactions: While less likely to be dominant, intramolecular hydrogen bonding between the -OH group and the pyridine nitrogen is not impossible, depending on the solid-state conformation. Analysis of the torsion angles would confirm the molecule's preferred shape within the crystal lattice.
The table below summarizes the types of bonding interactions that would be analyzed from a hypothetical crystal structure.
Interactive Data Table: Potential Inter- and Intramolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Intermolecular H-Bond | O-H (hydroxyl) | N (pyridine) | 2.7 - 3.1 | Primary structure-directing interaction, forming chains or dimers. mdpi.com |
| C-H···π Interaction | C-H (alkyl or pyridine) | π-system (pyridine ring) | 2.5 - 2.9 (H to ring centroid) | Stabilizes packing of aromatic rings. researchgate.net |
| van der Waals Forces | Alkyl chains | Alkyl chains | > 3.4 (C···C) | Contributes to efficient space-filling and crystal density. |
| π–π Stacking | Pyridine ring | Pyridine ring | 3.3 - 3.8 (inter-planar) | Can lead to layered structures; common in aromatic compounds. researchgate.net |
Computational Chemistry and Theoretical Studies of 5 Pyridin 4 Ylnonan 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in modern chemistry for predicting the behavior of molecules. rsc.org These methods allow for the detailed analysis of electronic structure and the prediction of reactivity, providing a foundational understanding of a compound's chemical nature.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. nih.gov It is particularly effective for studying the molecular and electronic properties of organic compounds. nih.govderpharmachemica.com DFT calculations, often using hybrid functionals like B3LYP, can provide highly accurate predictions of geometries, vibrational frequencies, and electronic properties when paired with appropriate basis sets such as 6-311G(d,p). bhu.ac.inresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. grafiati.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iucr.org A larger energy gap suggests higher stability and lower reactivity. researchgate.net For pyridine (B92270) derivatives, the HOMO is often distributed across the entire molecule, while the LUMO can be localized on specific moieties, such as the imidazopyridine group in related heterocyclic compounds. researchgate.net The analysis of these orbitals helps in identifying the sites most susceptible to electrophilic and nucleophilic attack. bhu.ac.in
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.5 | eV |
| Energy Gap (ΔE) | 5.0 | eV |
| Ionization Potential (I) | 6.5 | eV |
| Electron Affinity (A) | 1.5 | eV |
| Global Hardness (η) | 2.5 | eV |
| Global Softness (S) | 0.2 | eV⁻¹ |
| Electronegativity (χ) | 4.0 | eV |
| Chemical Potential (μ) | -4.0 | eV |
| Electrophilicity Index (ω) | 3.2 | eV |
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in These maps are useful for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of chemical reactivity. bhu.ac.inbeilstein-journals.org For instance, in many organic molecules, positive electrostatic potentials are typically found around hydrogen atoms, while negative potentials are concentrated around electronegative atoms like oxygen and nitrogen. bhu.ac.inpressbooks.pubunizin.org
Mulliken population analysis is a method for calculating partial atomic charges, providing a quantitative measure of the electron distribution among the atoms in a molecule. bhu.ac.in This analysis can reveal which atoms are likely to act as electrophilic or nucleophilic centers. For example, in some heterocyclic compounds, certain carbon atoms can exhibit a significant positive charge, making them susceptible to nucleophilic attack, while other atoms may be negatively charged. bhu.ac.in
Charge Distribution, Electrostatic Potentials, and Atomic Populations (e.g., Mulliken)
Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties
While DFT is widely used, other computational methods also play a significant role. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally more demanding. researchgate.net These methods are valuable for benchmarking DFT results and for studying systems where DFT may be less reliable. Ab initio calculations have been used to study protonation sites and binding energies in various molecules, including those with pyridine rings. acs.orgmdpi.com Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for large molecular systems. The choice of method depends on the specific research question and the available computational resources. uni-muenchen.de
Reaction Mechanism Elucidation: Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding the mechanism of a chemical reaction is a key goal of computational chemistry. This involves identifying the transition state, which is the highest energy point along the reaction pathway, and then tracing the path from reactants to products. nih.gov The search for a transition state structure is a critical step in this process. nih.gov Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the desired reactants and products. nih.gov This approach has been successfully applied to a wide range of reactions, including proton transfer and the Grignard reaction. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comleah4sci.comchemistrysteps.comacs.org For example, in the Grignard reaction, computational studies can elucidate the step-by-step mechanism, including the nucleophilic addition and subsequent protonation. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comleah4sci.comchemistrysteps.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 5-Pyridin-4-ylnonan-5-ol. By calculating the electronic structure and vibrational modes, it is possible to estimate NMR chemical shifts and IR absorption frequencies, which can serve as a benchmark for experimental validation.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-withdrawing nature of the nitrogen atom. The protons of the butyl chains would resonate in the aliphatic region, with those closer to the hydroxyl and pyridine groups experiencing a downfield shift. Similarly, ¹³C NMR predictions would distinguish the aromatic carbons of the pyridine ring from the aliphatic carbons of the butyl chains and the unique quaternary carbon atom bonded to the hydroxyl group.
Infrared (IR) spectroscopy predictions would highlight key vibrational frequencies. A prominent feature is the O-H stretching frequency of the tertiary alcohol group, typically expected in the range of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding. Other significant predicted peaks would include C-H stretching vibrations from the alkyl chains and the pyridine ring, C-N and C=C stretching vibrations within the pyridine ring, and C-O stretching of the alcohol.
Table 1: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value Range | Associated Functional Group |
| ¹H NMR Chemical Shift (ppm) | 8.5 - 8.7 | Protons ortho to Pyridine N |
| ¹H NMR Chemical Shift (ppm) | 7.2 - 7.4 | Protons meta to Pyridine N |
| ¹H NMR Chemical Shift (ppm) | 1.5 - 2.0 | CH₂ groups adjacent to C-OH |
| ¹H NMR Chemical Shift (ppm) | 0.8 - 1.0 | Terminal CH₃ groups |
| ¹³C NMR Chemical Shift (ppm) | 155 - 165 | Quaternary Pyridine Carbon |
| ¹³C NMR Chemical Shift (ppm) | 148 - 152 | CH carbons ortho to Pyridine N |
| ¹³C NMR Chemical Shift (ppm) | 120 - 125 | CH carbons meta to Pyridine N |
| ¹³C NMR Chemical Shift (ppm) | 75 - 85 | Quaternary Carbon (C-OH) |
| IR Frequency (cm⁻¹) | 3200 - 3600 | O-H Stretch (Alcohol) |
| IR Frequency (cm⁻¹) | 2850 - 3000 | C-H Stretch (Alkyl) |
| IR Frequency (cm⁻¹) | 1590 - 1610 | C=C/C=N Stretch (Pyridine) |
| IR Frequency (cm⁻¹) | 1050 - 1150 | C-O Stretch (Alcohol) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics simulations offer a powerful lens through which to view the dynamic behavior of this compound, revealing its preferred shapes, how it interacts with its environment, and its tendency to associate with other molecules of its kind.
The solvation behavior of this compound is amphiphilic in nature. The pyridine ring, with its nitrogen atom, and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, favoring interactions with polar solvents. Conversely, the nonpolar butyl chains will prefer to interact with nonpolar solvent molecules or other nonpolar groups. MD simulations in different solvents (e.g., water, ethanol, hexane) can quantify these interactions.
In a polar protic solvent like water, strong hydrogen bonds are expected to form between the solvent's water molecules and both the hydroxyl group (as a donor and acceptor) and the pyridine nitrogen (as an acceptor).
Radial distribution functions, g(r), derived from MD simulations, provide a quantitative measure of the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For this compound in an aqueous solution, the RDFs would be particularly insightful:
g(r) for water oxygen around the hydroxyl hydrogen: A sharp first peak at approximately 1.8-2.0 Å would indicate a strong hydrogen bond where the solute's OH group donates a proton to a water molecule.
g(r) for water hydrogen around the hydroxyl oxygen: A peak around 1.8-2.0 Å would signify a hydrogen bond where a water molecule donates a proton to the solute's oxygen.
g(r) for water hydrogen around the pyridine nitrogen: A distinct peak at a distance of ~2.0 Å would confirm the formation of a hydrogen bond between water and the nitrogen atom of the pyridine ring.
These RDFs allow for a detailed picture of the first solvation shell and the specific hydrogen bonding networks established.
While RDFs give distance information, 3D-SDFs map the probable locations of solvent molecules in a three-dimensional space around the solute. For this compound, 3D-SDFs would visualize the spatial arrangement of water molecules. One would expect to see high-density isosurfaces corresponding to the hydrogen bonding sites: a distinct region near the hydroxyl hydrogen, another near the lone pair of the hydroxyl oxygen, and a prominent region near the lone pair of the pyridine nitrogen.
By integrating the RDF up to its first minimum, one can calculate the coordination number, which represents the average number of solvent molecules in the first solvation shell. For the key interaction sites, the coordination numbers would quantify the extent of local solvation.
Table 2: Predicted Solvation Characteristics in Water
| Interaction Site | Analysis Tool | Predicted Findings |
| Solute OH --- Water | RDF | Sharp peak at ~1.8-2.0 Å (H-bond) |
| Solute N --- Water | RDF | Distinct peak at ~2.0 Å (H-bond) |
| Solute OH, N | 3D-SDF | High-density solvent regions indicating localized H-bonding |
| Solute OH | Coordination Number | ~2-3 water molecules in the first shell |
| Solute N | Coordination Number | ~1-2 water molecules in the first shell |
Due to its amphiphilic character, this compound has the potential for self-association, especially in nonpolar solvents or at higher concentrations in polar solvents. MD simulations can explore the modes of dimerization and oligomerization.
The primary driving force for self-association would be intermolecular hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen or hydroxyl oxygen of another. This could lead to the formation of dimers or even chain-like or cyclic aggregates. The hydrophobic butyl chains would likely associate with each other through van der Waals forces, further stabilizing these aggregates, particularly in aqueous environments where hydrophobic collapse would be favorable. Simulations can predict the preferred geometries of these dimers and larger clusters and calculate the free energy of association to determine the stability of such structures.
Solvation Studies and Solute-Solvent Hydrogen Bonding
Radial Distribution Functions (RDFs)
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis (excluding biological activities)
QSPR modeling for a molecule like this compound aims to build a statistically significant correlation between its structural features, quantified by molecular descriptors, and its physical or chemical properties. This approach enables the prediction of properties that have not yet been experimentally measured. The general workflow involves calculating the molecule's stable conformation, deriving a wide array of descriptors, and then using statistical methods to create a predictive model for a specific property, such as chemical reactivity.
The initial step in any QSPR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, this process would begin with an in silico geometry optimization, typically using quantum chemical methods like Density Functional Theory (DFT), to find the most stable three-dimensional conformation. nih.gov From this optimized structure, a multitude of descriptors can be calculated. These descriptors are broadly categorized as follows:
Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula without regard to geometry. They include molecular weight, atom counts, and bond counts.
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Indices like the Wiener and Randić indices quantify aspects of molecular size and branching.
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the optimized structure. They include molecular surface area, volume, and shape indices, which are crucial for understanding intermolecular interactions.
Quantum-Chemical (4D) Descriptors: These are derived from the molecule's electronic structure calculation and are fundamental for predicting reactivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment (μ), and atomic charges. nih.gov
The following table details some of the key molecular descriptors that would be derived for this compound in a QSPR study.
| Descriptor Class | Specific Descriptor | Information Encoded |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms or the count of specific elements (C, H, N, O). | |
| Topological | Zagreb Indices | Reflect the degree of branching in the molecular structure. |
| Kier & Hall Shape Indices | Describe molecular shape in relation to its size. | |
| Geometrical | Solvent Accessible Surface Area (SASA) | Represents the molecular surface area that is accessible to a solvent. |
| Molecular Volume | The volume occupied by the molecule. | |
| Quantum-Chemical | Dipole Moment (μ) | Measures the overall polarity of the molecule arising from charge separation. researchgate.net |
| E-HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov | |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nih.gov | |
| HOMO-LUMO Gap | The energy difference between E-HOMO and E-LUMO; indicates chemical stability. | |
| Electrostatic Potential | Maps the charge distribution to identify electron-rich and electron-poor regions. mdpi.com |
Once a comprehensive set of molecular descriptors is generated, the next step in a QSPR analysis is to correlate these structural parameters with chemical reactivity. Chemical reactivity is a complex property that can refer to reaction rates, equilibrium constants, or susceptibility to certain types of reactions.
For this compound, reactivity is primarily dictated by two key features: the basic nitrogen atom in the pyridine ring and the tertiary alcohol group. The pyridine ring is π-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the α and γ positions relative to the nitrogen. researchgate.net Conversely, the nitrogen's lone pair of electrons makes it a site for electrophilic attack or protonation. wikipedia.org The tertiary alcohol group can participate in reactions such as dehydration or substitution.
Quantum-chemical descriptors are particularly powerful in predicting this reactivity:
Frontier Molecular Orbitals (HOMO/LUMO): The distribution and energy of these orbitals are key to understanding reactivity. A high E-HOMO value suggests a greater tendency to donate electrons to an electrophile. For this compound, the HOMO is likely localized on the pyridine ring and the oxygen atom, indicating these as probable sites for electrophilic attack. A low E-LUMO value indicates a greater tendency to accept electrons from a nucleophile. The LUMO is likely distributed over the carbon atoms of the pyridine ring, highlighting their susceptibility to nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, a negative potential (electron-rich region) would be expected around the nitrogen atom, confirming it as a primary site for protonation and interaction with Lewis acids. mdpi.com Positive potential (electron-poor regions) would highlight areas susceptible to nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom can quantify the reactivity of specific sites. For example, a significant negative charge on the pyridine nitrogen reinforces its role as a nucleophilic and basic center. acs.org
The table below outlines the expected correlations between key descriptors and the chemical reactivity of this compound.
| Structural Parameter (Descriptor) | Predicted Influence on Chemical Reactivity |
| High E-HOMO Value | Increased susceptibility to electrophilic attack, for example, at the pyridine nitrogen. nih.gov |
| Low E-LUMO Value | Increased susceptibility to nucleophilic substitution on the pyridine ring. nih.gov |
| Large Negative Charge on Pyridine Nitrogen | High basicity and strong interaction with electrophiles and Lewis acids. wikipedia.orgacs.org |
| Dipole Moment (μ) | Influences solubility and the molecule's interaction with polar reagents and solvents. researchgate.net |
| HOMO-LUMO Energy Gap | A smaller gap generally implies higher reactivity and lower kinetic stability. |
By developing a mathematical model—often through multiple linear regression or machine learning algorithms—these descriptors can be used to quantitatively predict reactivity parameters, providing a powerful framework for understanding the chemical behavior of this compound without direct experimentation. acs.org
Stereochemical Considerations and Asymmetric Synthesis of 5 Pyridin 4 Ylnonan 5 Ol
Chirality of Tertiary Alcohols with Pyridine (B92270) Substituents
The central carbon atom of 5-Pyridin-4-ylnonan-5-ol, bonded to a hydroxyl group, a 4-pyridyl group, and two butyl groups, is a chiral center. The presence of the pyridine ring introduces specific electronic and steric properties that influence the molecule's reactivity and the stereochemical outcome of its synthesis.
The successful asymmetric synthesis of this compound necessitates reliable methods for determining the enantiomeric excess (ee) and, if applicable, the diastereomeric ratio (dr).
Enantiomeric Excess (ee) Determination: The measurement of enantiomeric excess is crucial for quantifying the stereoselectivity of a reaction. Common techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a standard and widely used method for separating enantiomers, allowing for the determination of their relative amounts. researchgate.net Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy can be employed to determine enantiomeric purity. researchgate.netresearchgate.net These agents form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for quantification of each enantiomer. researchgate.net For alcohols, chiral phosphoric acids have been used as effective chiral solvating agents for ¹H NMR analysis. researchgate.net Additionally, ³¹P-NMR is a powerful tool for ee determination, offering large chemical shift differences between diastereomers and simplified spectra. researchgate.net
Diastereomeric Ratio (dr) Determination: When a reaction produces diastereomers, their ratio is typically determined by:
¹H NMR Spectroscopy: The non-equivalent protons in diastereomers often result in distinct and quantifiable signals in the ¹H NMR spectrum.
Gas Chromatography (GC): Diastereomers can often be separated and quantified using gas chromatography, particularly with a chiral stationary phase. ethz.ch
A study on the cyanosilylation of racemic α-branched ketones to form tertiary alcohols with adjacent stereocenters reported diastereomeric ratios of up to >20:1. chinesechemsoc.org Similarly, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles has achieved complete stereoselectivity with a diastereomeric ratio greater than 20:1. mdpi.com
Several factors influence the stereochemical outcome in the synthesis of pyridine-containing alcohols. The pyridine ring itself can act as a coordinating group for a metal catalyst, directing the approach of a reagent. The nitrogen atom's lone pair can participate in hydrogen bonding or Lewis acid-base interactions, further influencing the transition state geometry.
In reactions involving chiral catalysts, the interaction between the catalyst and the pyridine-containing substrate is paramount. For instance, in the asymmetric hydrogenation of ketones, the design of chiral ligands that can form stable and well-defined complexes with the metal and substrate is key to achieving high enantioselectivity. oup.com The reaction of thionyl chloride with chiral secondary alcohols in the presence of pyridine has been observed to proceed with inversion of configuration due to the formation of a pyridinium (B92312) salt intermediate that undergoes an SN2 reaction. libretexts.org
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination
Strategies for Enantioselective Synthesis
The creation of a single enantiomer of this compound requires a stereoselective synthetic method. Asymmetric catalysis and chemoenzymatic approaches are two powerful strategies.
Asymmetric Catalysis for Tertiary Alcohol Construction
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The development of catalysts for the enantioselective construction of tertiary alcohols is an active area of research. chinesechemsoc.org
The success of asymmetric catalysis heavily relies on the design of the chiral ligand. researchgate.netdicp.ac.cn These ligands coordinate to a metal center to create a chiral environment that directs the stereochemical course of the reaction.
For the synthesis of chiral alcohols containing a pyridine moiety, several types of chiral ligands have been developed:
Pyridine-Containing Ligands: A variety of chiral ligands incorporating a pyridine ring have been synthesized and used in asymmetric catalysis. diva-portal.org These include pyridyl pyrrolidines, pyridyl oxazolines, and C2-symmetric 2,2'-bipyridines. diva-portal.org
Tridentate N,N,P-Ligands: The addition of a pyridine group to a spiro aminophosphine (B1255530) ligand (SpiroAP) creates a tridentate SpiroPAP ligand. Iridium complexes with these ligands have shown exceptional enantioselectivities (up to 99.9% ee) and high turnover numbers in the asymmetric hydrogenation of ketones. oup.com
Bipyridine Ligands: Chiral 2,2'-bipyridine (B1663995) ligands have been successfully employed in the nickel-catalyzed enantioselective addition of aryl halides to aldehydes. researchgate.net
Planar-Chiral Oxazole-Pyridine Ligands: A novel class of [2.2]paracyclophane-based planar-chiral oxazole-pyridine (COXPY) ligands has been designed and applied in palladium-catalyzed asymmetric reactions. dicp.ac.cn
The following table summarizes some chiral ligands used in the synthesis of chiral alcohols and related compounds:
| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) | Reference |
| SpiroPAP | Iridium | Asymmetric hydrogenation of ketones | Up to 99.9% | oup.com |
| SBpy | Nickel | Enantioselective addition of aryl halides to aldehydes | - | researchgate.net |
| Pyridyl alcohols | - | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde | - | diva-portal.org |
| Planar-chiral oxazole-pyridine (COXPY) | Palladium | Asymmetric acetoxylative cyclization | - | dicp.ac.cn |
| Chiral imidazo[1,5-a]pyridine–oxazolines | - | Hydrosilylation of ketones | Up to 94% | acs.org |
Chemoenzymatic Approaches for Chiral Alcohol Synthesis
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve high selectivity and efficiency. nih.govnih.gov Enzymes, such as lipases and alcohol dehydrogenases, are highly stereoselective catalysts.
A common chemoenzymatic strategy for producing chiral alcohols is the kinetic resolution of a racemic alcohol. acs.org In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, Candida antarctica lipase (B570770) (CAL) has been used for the resolution of racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. acs.org
Another approach involves the enantioselective reduction of a prochiral ketone. Alcohol dehydrogenases are particularly effective for this transformation. For instance, the alcohol dehydrogenase from Lactobacillus kefir has been used to reduce α-halogenated acyl pyridine derivatives to the corresponding chiral alcohols with enantiomeric excesses ranging from 95% to over 99%. nih.govnih.gov
A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols demonstrated a two-step process. First, a prochiral α-halogenated acyl group was introduced to a picoline derivative. Subsequently, the carbonyl group was reduced using the alcohol dehydrogenase from Lactobacillus kefir, yielding the chiral alcohol with high enantiomeric excess. nih.gov
The following table outlines a chemoenzymatic approach for chiral alcohol synthesis:
| Starting Material | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Prochiral α-halogenated ketones (from picoline derivatives) | Alcohol dehydrogenase from Lactobacillus kefir | Enantioselective reduction | Chiral α-halogenated pyridine-based alcohols | 95% to >99% | Up to 98% | nih.govnih.gov |
| Racemic 1-(2-pyridyl)ethanols | Candida antarctica lipase (CAL) | Asymmetric acetylation | (R)-acetate and (S)-alcohol | Excellent | Good | acs.org |
Chiral Auxiliary and Chiral Pool Methodologies
The asymmetric synthesis of this compound can be approached through several established strategies, including the use of chiral auxiliaries and the chiral pool. These methods are fundamental in stereochemistry for controlling the stereochemical outcome of a reaction to produce a specific enantiomer.
The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org This strategy, also known as chiral pool synthesis, utilizes these natural building blocks to construct more complex chiral molecules, preserving the original chirality. wikipedia.orgresearchgate.net For this compound, a synthetic route could potentially start from a chiral precursor like an enantiopure amino acid or a terpene derivative that already contains a stereocenter of the desired configuration. This approach can be more efficient than other methods if a suitable starting material that closely resembles a part of the target molecule can be identified. wikipedia.org
Chiral Resolution Techniques
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial technique in the production of optically active compounds when asymmetric synthesis is not feasible or is less efficient. wikipedia.orgonyxipca.com
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acetylation)
Enzymatic kinetic resolution is a powerful method for resolving racemates, particularly for alcohols. This technique relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com For the resolution of racemic this compound, lipase-catalyzed acetylation is a highly relevant and effective strategy. mdpi.comunits.it
In this process, a racemic mixture of the alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. nih.gov The enzyme will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. This results in a mixture of an acetylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by conventional methods like chromatography. mdpi.com
A study on the enzymatic resolution of a structurally related racemic alcohol demonstrated the efficacy of this method. mdpi.com Various lipases, including Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), and Porcine Pancreas Lipase (PPL), were screened for their ability to catalyze the acetylation of the racemic alcohol. mdpi.com The efficiency of the resolution is determined by the enantiomeric ratio (e.r.), which is a measure of the enzyme's selectivity. The results of such a screening are often presented in a table format, as shown below, which details the enzyme used, reaction time, conversion percentage, and the enantiomeric ratio.
Table 1: Illustrative Data for Lipase-Catalyzed Acetylation
| Enzyme | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| CLEA-Esterase BS2 | 48 | 30 | 1.2 |
| CLEA-Esterase BS3 | 48 | 25 | 1.1 |
| Amano Acylase | 48 | 15 | 1.0 |
| Candida antarctica Lipase B (CAL-B) | 24 | 50 | >200 |
| Amano Pseudomonas cepacia Lipase | 48 | 45 | 15 |
| Porcine Pancreas Lipase PPL-Type II | 48 | 35 | 5 |
This table is illustrative and based on a study of a similar compound. mdpi.com
The data clearly indicates that Candida antarctica Lipase B (CAL-B) is highly selective, making it an excellent candidate for the kinetic resolution of such alcohols. mdpi.com
Classical Resolution with Chiral Resolving Agents
Classical resolution is a well-established method that involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org
For the resolution of this compound, which is a basic compound due to the pyridine ring, a chiral acid would be a suitable resolving agent. libretexts.org The reaction would form a pair of diastereomeric salts.
Commonly used chiral resolving agents for basic compounds include:
(+) and (-) Tartaric acid onyxipca.com
(+) and (-) Dibenzoyltartaric acid onyxipca.com
(+) and (-) Malic acid onyxipca.com
(+) and (-) Mandelic acid onyxipca.comlibretexts.org
(+) and (-) Camphorsulfonic acid onyxipca.com
The process involves dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. onyxipca.com One of the diastereomeric salts will be less soluble and will crystallize out of the solution. This salt can then be isolated by filtration. The pure enantiomer is then recovered by treating the salt with a base to neutralize the chiral acid. The selection of the appropriate chiral resolving agent and solvent often requires empirical screening to achieve efficient separation. onyxipca.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vinyl acetate |
| Tartaric acid |
| Dibenzoyltartaric acid |
| Malic acid |
| Mandelic acid |
Advanced Topics and Future Research Directions
Development of Next-Generation Synthetic Methodologies for Pyridyl Alcohols with Enhanced Sustainability and Efficiency
The synthesis of pyridyl alcohols, including 5-Pyridin-4-ylnonan-5-ol, traditionally relies on Grignard reactions or the use of organolithium reagents with a suitable pyridine-ketone precursor. While effective, these methods often present challenges related to sustainability, such as the use of volatile organic solvents and the generation of stoichiometric waste. Future research is geared towards developing greener and more efficient synthetic routes.
Key Research Thrusts:
Catalytic Tandem Reactions: Iron-catalyzed multicomponent synthesis strategies are emerging for creating substituted pyrazoles from biomass-derived alcohols. rsc.org A similar approach could be envisioned for pyridyl alcohols, where a tandem process involving C-C and C-N bond formation could construct the molecule from simpler, more sustainable feedstocks. rsc.org
Acceptorless Dehydrogenative Coupling (ADC): Metal-catalyzed ADC protocols offer a highly atom-economical route to N-heterocycles from alcohols. acsgcipr.org Research into applying iridium or ruthenium pincer complexes could enable the synthesis of pyridyl alcohols through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, presents a powerful strategy for the enantioselective synthesis of chiral alcohols. nih.gov A chemoenzymatic pathway could be developed for this compound, potentially starting with the introduction of a prochiral acyl moiety onto a pyridine (B92270) precursor, followed by an enzymatic reduction to yield a highly enantiopure product. nih.gov This approach aligns with the growing demand for environmentally benign chemical processes. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyridyl Alcohols
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Grignard/Organolithium | High yield, well-established | Stoichiometric metal waste, sensitive to moisture/air | Low |
| Metal-Catalyzed Tandem | High atom economy, convergent | Requires catalyst development, may need high temperatures | Medium to High acsgcipr.org |
| Biocatalysis | High enantioselectivity, mild conditions, renewable | Substrate scope can be limited, enzyme stability | High nih.gov |
Investigation of this compound and its Analogs as Ligands in Asymmetric Catalysis
The structure of this compound, containing both a nitrogen donor atom in the pyridine ring and an oxygen donor in the alcohol group, makes it a prototypical N,O-ligand. Such ligands are crucial in asymmetric catalysis, where they can form chiral complexes with transition metals to induce enantioselectivity in chemical transformations.
Potential Applications:
Asymmetric Hydrogenation: Chiral P,N ligands derived from pyridyl frameworks have proven effective in iridium-catalyzed asymmetric olefin hydrogenation. researchgate.net By analogy, chiral derivatives of this compound could be synthesized and evaluated as ligands for similar transformations.
Enantioselective Additions: Pyridinyl alcohol compounds are used as ligands in enantioselective addition reactions. researchgate.net The steric bulk provided by the two butyl groups in this compound could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of reactions like asymmetric additions to aldehydes or ketones.
Oxidation Catalysis: The selective oxidation of alkenes to epoxides is a critical industrial process. researchgate.net Metal complexes incorporating pyridinyl alcohol ligands could be investigated as catalysts for such oxidations, potentially offering high selectivity and efficiency. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The fields of organic synthesis and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and designing novel molecules with desired properties.
Future Directions:
Reaction Outcome Prediction: For a novel compound like this compound, ML models trained on vast reaction databases can predict the most likely products for a given set of reactants and conditions. acs.org This approach combines reaction templates with machine learning to classify and rank potential outcomes. acs.org Unified deep learning models can handle multiple tasks, including forward reaction prediction, retrosynthesis, and reagent selection. nih.gov
Retrosynthesis Planning: AI platforms can propose synthetic routes to target molecules like this compound by recursively breaking it down into simpler, commercially available precursors. engineering.org.cn This can uncover more efficient or novel synthetic pathways that might be overlooked by human chemists.
De Novo Compound Design: Generative AI models can design new pyridyl alcohol analogs with optimized properties. For instance, if the goal is to create a ligand for a specific catalytic reaction, ML models can suggest structural modifications to this compound to enhance its binding affinity or selectivity. These models learn from existing data to generate novel chemical structures. mi-6.co.jp
Table 2: AI/ML Applications in Pyridyl Alcohol Research
| Application | AI/ML Technique | Potential Impact |
|---|---|---|
| Reaction Prediction | Transformer Models, Graph Neural Networks (GNNs) | Reduces failed experiments by predicting product feasibility and yield. acs.orgnih.gov |
| Synthesis Design | Template-based and Template-free Retrosynthesis | Accelerates the discovery of efficient and sustainable synthetic routes. engineering.org.cn |
| Catalyst Optimization | Active Learning, Kinetic Modeling | Minimizes experimental effort by intelligently selecting experiments to perform for optimizing catalytic performance. soton.ac.uk |
Exploration of Self-Assembly and Supramolecular Chemistry with Pyridine-Alcohol Building Blocks
Pyridine-alcohol motifs are excellent building blocks (tectons) for constructing complex supramolecular architectures through self-assembly. The pyridine nitrogen acts as a Lewis basic site for coordination to metal ions, while the alcohol's hydroxyl group can form strong hydrogen bonds.
Research Opportunities:
Metallosupramolecular Architectures: The pyridine unit of this compound can coordinate to metal ions like silver(I), palladium(II), or platinum(II) to form discrete metallomacrocycles or coordination polymers. beilstein-journals.orgmdpi.com The bulky butyl groups would influence the packing and geometry of these assemblies.
Hydrogen-Bonded Networks: The hydroxyl group can participate in hydrogen bonding to form extended networks. In combination with the pyridine ring, which can also act as a hydrogen bond acceptor, complex and robust structures can be formed. acs.org
Functional Gels and Frameworks: The self-assembly of pyridine-boronic esters can lead to the formation of coordination polymers and gels. researchgate.net A boronic acid derivative of this compound could be a candidate for creating novel soft materials with potential applications in sensing or catalysis.
Application in Novel Material Sciences (e.g., Polymer Modification, Functional Soft Materials)
The incorporation of pyridyl alcohol functionalities into polymers is a promising strategy for creating advanced materials with tunable properties.
Potential Applications:
Polymer Modification: this compound could be used to modify existing polymers. For example, it could react with polymers containing epoxy groups, such as those derived from glycidyl (B131873) methacrylate, through a ring-opening reaction. scispace.com This modification would introduce the pyridine functionality into the polymer side chains, which can alter properties like glass transition temperature and introduce metal-binding capabilities. scispace.com
Functional Soft Materials: Pyridine-functionalized polymers can exhibit pH-responsive behavior, as the pyridine unit can be protonated or deprotonated. rsc.org This property is useful for creating "smart" materials that change their structure or solubility in response to environmental stimuli. Such materials have applications in drug delivery and sensor technology. aip.org
Improved Polymer Solar Cells: Polymers containing pyridine groups have been used as cathode-modifying layers in polymer solar cells. researchgate.netrsc.org The pyridine units can create favorable interfacial dipoles, reducing the work function of the cathode and improving device efficiency. researchgate.netrsc.org While this compound is a small molecule, its structural motifs could be incorporated into new polymer designs for organic electronics. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
